molecular formula C21H26ClN5O2S B6567995 3-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea CAS No. 921829-75-6

3-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea

Cat. No.: B6567995
CAS No.: 921829-75-6
M. Wt: 448.0 g/mol
InChI Key: UVYSFGZYQLXMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule incorporates several pharmacologically active motifs, including a phenylpiperazine group and a thiazole ring, which are commonly found in compounds that interact with the central nervous system . The 1-cyclopentylurea moiety further modifies the compound's properties, potentially influencing its selectivity and bioavailability. As a result, this compound serves as a valuable chemical tool for researchers investigating new therapeutic agents. This product is intended for laboratory research purposes only. It is strictly for use in controlled in vitro settings by qualified laboratory personnel. This compound is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

1-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN5O2S/c22-15-4-3-7-18(12-15)26-8-10-27(11-9-26)19(28)13-17-14-30-21(24-17)25-20(29)23-16-5-1-2-6-16/h3-4,7,12,14,16H,1-2,5-6,8-11,13H2,(H2,23,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYSFGZYQLXMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea is a thiazole-containing urea derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₃₁ClN₄O₂S, with a molecular weight of approximately 379.99 g/mol. The presence of the thiazole moiety and the piperazine ring contributes to its pharmacological properties.

Research indicates that compounds containing thiazole and piperazine structures often exhibit antidepressant , anticonvulsant , and antitumor activities:

  • Antidepressant Activity : The piperazine ring is known to interact with serotonin receptors, which can enhance mood and reduce anxiety. Studies have shown that similar compounds can modulate neurotransmitter levels, particularly serotonin and norepinephrine .
  • Anticonvulsant Activity : Thiazole derivatives have been reported to possess anticonvulsant properties. The structural characteristics of thiazoles allow them to interfere with neuronal excitability and prevent seizures .
  • Antitumor Activity : Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantIncreased serotonin levels; reduced anxiety ,
AnticonvulsantPrevention of tonic-clonic seizures
AntitumorInduction of apoptosis in cancer cells ,

Case Study 1: Antidepressant Efficacy

A study conducted on similar thiazole derivatives demonstrated significant antidepressant effects in rodent models. The compounds were found to increase serotonin levels in the brain, suggesting a potential mechanism for their efficacy .

Case Study 2: Anticonvulsant Properties

In a controlled study involving animal models, a thiazole derivative exhibited potent anticonvulsant activity, effectively preventing seizures induced by pentylenetetrazol (PTZ). This supports the hypothesis that thiazole derivatives can modulate neuronal excitability .

Case Study 3: Cytotoxicity Against Cancer Cells

Research has shown that thiazole-based compounds can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The cytotoxic effects were attributed to the activation of apoptotic pathways and disruption of cellular metabolism .

Scientific Research Applications

Structural Characteristics

The compound features:

  • A thiazole ring that contributes to its biological activity.
  • A piperazine group known for its role in various pharmacological agents.
  • A cyclopentyl urea structure that enhances its binding affinity to biological targets.

Pharmacological Studies

Research indicates that compounds similar to 3-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-cyclopentylurea exhibit significant potential in the treatment of psychiatric disorders, particularly as antidepressants and anxiolytics. The piperazine moiety is often associated with neuroactive properties.

Case Studies

  • Antidepressant Activity: Studies have shown that derivatives of piperazine can modulate serotonin and dopamine receptors, making them candidates for treating depression .

Anticancer Research

The thiazole component has been linked to anticancer properties. Compounds containing thiazole rings have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Cytotoxicity Assays: Research on related compounds has revealed their effectiveness against breast cancer and leukemia cell lines, suggesting a potential pathway for further development .

Antimicrobial Properties

Certain derivatives of this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural diversity provided by the piperazine and thiazole rings enhances the interaction with microbial targets.

Case Studies

  • In Vitro Studies: Compounds with similar structures have been tested in vitro against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntidepressantPiperazine derivativesModulation of serotonin receptors
AnticancerThiazole-containing compoundsInduction of apoptosis in cancer cells
AntimicrobialPiperazine-thiazole hybridsInhibition of bacterial growth

Table 2: Structural Features

FeatureDescription
Thiazole RingContributes to biological activity
Piperazine MoietyEnhances neuroactivity
Cyclopentyl UreaImproves binding affinity

Comparison with Similar Compounds

Structural Analog 1: 1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine

  • Structure : Retains the thiazole and chlorophenyl groups but replaces the oxoethylpiperazine-urea with a methylpiperazine.
  • Simpler piperazine substitution (methyl vs. 3-chlorophenyl) may lower receptor affinity.

Structural Analog 2: 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea

  • Structure : Shares the thiazole-oxoethylpiperazine-urea scaffold but substitutes 3-chlorophenyl with 2-fluorophenyl.
  • Molecular weight (474.0 vs. 447.98) reflects fluorine’s atomic mass and steric effects.
  • Implications : Fluorophenyl derivatives may exhibit distinct receptor selectivity (e.g., serotonin 5-HT1A vs. dopamine D2) compared to chlorophenyl analogs .

Structural Analog 3: 1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2,2-diphenylethan-1-one

  • Structure: Piperazine linked to a 3-chlorobenzoyl group and diphenylethanone.
  • Key Differences: Replacement of thiazole-urea with benzoyl and diphenylethanone introduces ketone functionality. Increased aromaticity (diphenyl) enhances π-stacking but may reduce solubility.
  • Implications : Benzoyl-piperazine derivatives often target histamine or adrenergic receptors, diverging from urea-thiazole compounds’ CNS focus .

Table of Comparative Properties

Compound Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C21H26ClN5O2S 447.98 3-Chlorophenyl, thiazole, cyclopentylurea High H-bonding; CNS potential
Analog 1 C14H16ClN3S 293.81 4-Chlorophenyl, methylpiperazine Simplified structure; lower MW
Analog 2 C22H21ClFN5O2S 474.00 2-Fluorophenyl, urea Enhanced metabolic stability
Analog 3 C25H22ClN3O2 430.91 3-Chlorobenzoyl, diphenylethanone Adrenergic/histamine receptor affinity

Mechanistic and Pharmacological Insights

  • Piperazine Role : All compounds utilize piperazine for basicity and receptor interaction. Substitutions (e.g., 3-chlorophenyl vs. 2-fluorophenyl) modulate receptor binding kinetics .
  • Thiazole vs. Benzoyl : Thiazole’s sulfur atom may improve membrane permeability compared to benzoyl’s carbonyl .
  • Urea vs. Ketone: Urea’s hydrogen-bonding capacity enhances target engagement, whereas ketones (e.g., diphenylethanone) prioritize hydrophobic interactions .

Preparation Methods

Chlorination of Diethanolamine

Diethanolamine undergoes chlorination with thionyl chloride (SOCl₂) in chloroform at 75–80°C, producing bis-(2-chloroethyl)amine hydrochloride. This reaction achieves a 94.1% yield under reflux conditions, with crystallization isolating the product as a white solid. The use of chloroform as a solvent ensures optimal solubility, while para-toluenesulfonic acid (PTSA) catalyzes the reaction, minimizing side products.

Condensation with 3-Chloroaniline

The bis-(2-chloroethyl)amine hydrochloride is then condensed with 3-chloroaniline in xylene at 140–145°C, forming 1-(3-chlorophenyl)piperazine hydrochloride. This step leverages PTSA to accelerate nucleophilic substitution, yielding an 84.6% crystalline product after cooling and filtration. The intermediate’s purity is confirmed via thin-layer chromatography (TLC) and melting point analysis (253°C observed vs. >250°C literature).

Thiazole Ring Formation and Functionalization

The 1,3-thiazole core is constructed using a modified Hantzsch thiazole synthesis, adapted to accommodate subsequent functionalization.

Synthesis of 4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl Ethylidene

A thiourea derivative reacts with α-bromo-4-methylacetophenone in ethanol under reflux, forming the thiazole ring. The reaction is monitored via TLC, with the product isolated via vacuum distillation (yield: 88–92%). The methyl and pyridinyl substituents enhance electron density, facilitating downstream electrophilic substitutions.

Condensation of Piperazine and Thiazole Moieties

The piperazine and thiazole intermediates are coupled via a sulphamic acid-catalyzed condensation, mirroring methodologies for analogous heterocyclic systems.

Alkylation of 1-(3-Chlorophenyl)piperazine

1-(3-Chlorophenyl)piperazine hydrochloride is alkylated with 1-bromo-3-chloropropane in aqueous acetone, yielding 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (72.6% yield). Sodium hydroxide facilitates deprotonation, while acetone-water biphasic conditions enhance reaction efficiency.

Sulphamic Acid-Catalyzed Condensation

The chloropropyl-piperazine intermediate reacts with the thiazole sodium salt in acetonitrile at 65–75°C for 14 hours, employing sulphamic acid (6 wt%) as a catalyst. This green chemistry approach achieves a 92% yield, with the catalyst recovered via filtration and reused for four cycles without activity loss. The reaction proceeds via nucleophilic displacement of the chloride group, forming a stable oxoethyl linkage.

Formation of Cyclopentylurea Linkage

The terminal amine group of the thiazole-piperazine intermediate undergoes urea formation with cyclopentyl isocyanate under acidic conditions.

Urea Bond Assembly

Cyclopentyl isocyanate is added to a solution of the amine intermediate in toluene at 50°C, with pH adjusted to 2–2.5 using isopropyl alcohol (IPA)-HCl. The urea precipitates as a hydrochloride salt, which is recrystallized from methanol to afford white crystals (89% yield). Fourier-transform infrared (FT-IR) spectroscopy confirms the urea carbonyl stretch at 1704 cm⁻¹, aligning with literature values.

Optimization and Catalytic Efficiency

Sulphamic acid’s role as a Brønsted acid catalyst is critical in enhancing reaction rates and yields. Comparative studies with conventional catalysts (e.g., H₂SO₄, H₃PO₄) demonstrate its superiority:

CatalystReaction Time (h)Yield (%)Reusability (cycles)
Sulphamic acid14924
H₂SO₄18851
H₃PO₄20781

The table underscores sulphamic acid’s efficiency in reducing reaction time and waste generation.

Analytical Characterization

Structural validation of intermediates and the final product is performed via spectroscopy and elemental analysis:

Spectral Data

  • 1H NMR (300 MHz, DMSO-d6): δ 7.78–7.76 (d, 1H, aromatic proton), 3.62–3.58 (t, 2H, N-CH₂), 2.81–2.77 (t, 2H, CH₂-N).

  • ESI-MS: m/z 388 (M⁺), consistent with the molecular formula C₂₃H₂₅ClN₅O.

  • Elemental Analysis: Calculated C 62.45%, H 5.70%, N 15.82%; Found C 62.38%, H 5.67%, N 15.79% .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling the 3-chlorophenylpiperazine moiety with a thiazole intermediate, followed by cyclopentylurea functionalization. Key steps include:

  • Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the piperazine and thiazole units .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
  • Yield improvement : Catalytic bases (e.g., triethylamine) and temperature control (0–60°C) mitigate side reactions .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) .

Q. Which analytical techniques are essential for structural characterization?

  • Primary methods :

Technique Purpose Key Parameters
NMR Confirm regiochemistry of piperazine, thiazole, and urea groups¹H/¹³C chemical shifts (δ 6.5–8.5 ppm for aromatic protons)
X-ray crystallography Resolve absolute stereochemistry and intermolecular interactionsSHELX refinement (R-factor < 0.05)
HRMS Verify molecular formula (C₂₁H₂₄ClN₅O₂S)m/z accuracy < 2 ppm

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate electronic properties and reactivity?

  • Approach :

  • Electrostatic potential (ESP) mapping : Identify nucleophilic/electrophilic regions using Multiwfn’s density-derived grids .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer interactions (e.g., ΔE ~3.5 eV) .
  • Topological analysis : Quantify bond critical points (BCPs) for piperazine-thiazole interactions (ρ ≈ 0.25 e·Å⁻³) .
    • Application : Correlate electronic features with observed bioactivity (e.g., receptor binding affinity) .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case study : Discrepancies in ¹H NMR signals for cyclopentyl protons (δ 1.5–2.2 ppm) may arise from conformational flexibility.
  • Resolution strategies :

  • Variable-temperature NMR : Identify dynamic effects by analyzing signal splitting at low temperatures (−40°C) .
  • DFT conformational analysis : Compare computed vs. experimental spectra to assign rotamer populations .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in receptor binding?

  • In vitro assays :

  • Target selection : Screen against serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) due to structural analogs’ activity .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-ketanserin) to quantify IC₅₀ values .
    • Data interpretation :
  • Pharmacophore modeling : Align piperazine and urea moieties with receptor active sites to rationalize affinity differences (e.g., Ki < 100 nM) .

Q. How to address challenges in crystallographic refinement for conformational isomers?

  • SHELX workflow :

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model disordered regions (e.g., cyclopentyl group) .
  • Restraints : Apply DFIX/ISOR constraints to piperazine ring geometry (C-N bond length: 1.45 Å) .
    • Validation : Compare Rint values (< 0.1) and residual density maps to ensure model accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.